4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid
Description
Contextualization within Fluorinated Heterocycles
Fluorinated heterocycles are a critical class of compounds in medicinal chemistry. The introduction of fluorine into a heterocyclic scaffold can profoundly alter the molecule's physicochemical properties. researchgate.net Strategic fluorination can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. researchgate.netresearchgate.net These benefits stem from the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. researchgate.net
The incorporation of a difluoromethylene (CF2) group, as seen in 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, is a common strategy in drug design. researchgate.net This modification can serve as a bioisostere for other functional groups, influencing the molecule's conformation and electronic properties without significantly increasing its size. researchgate.net The development of efficient synthetic routes to fluorinated building blocks, such as fluorinated pyrrolidines, is therefore a key area of research. wordpress.com
Significance of Pyrrolidine (B122466) Carboxylic Acid Scaffolds in Advanced Synthesis
The pyrrolidine ring is a privileged scaffold in drug discovery, found in a wide array of biologically active molecules. mdpi.comfrontiersin.org This five-membered nitrogen-containing heterocycle offers a three-dimensional structure that is advantageous for exploring pharmacophore space. mdpi.comfrontiersin.org The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. mdpi.com
Pyrrolidine-3-carboxylic acid derivatives, in particular, are important building blocks in the synthesis of therapeutic agents. researchgate.net They serve as versatile intermediates for creating a diverse range of compounds with potential applications in treating various diseases. mdpi.com The synthesis of substituted pyrrolidines is an active area of research, with a focus on developing stereoselective methods to access specific isomers. mdpi.comresearchgate.net The combination of the pyrrolidine carboxylic acid scaffold with fluorine substitution, as seen in this compound, represents a strategic approach to designing novel drug candidates with potentially enhanced properties. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-9-2-4(5(10)11)6(7,8)3-9/h4H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIZLXNVTNPSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4 Difluoro 1 Methylpyrrolidine 3 Carboxylic Acid and Its Analogs
Established Synthetic Routes and Strategies
Established synthetic routes to 4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid often involve a multi-step approach that includes the formation of the pyrrolidine (B122466) ring, the introduction of the gem-difluoro moiety, and the incorporation of the carboxylic acid group.
Pyrrolidine Ring Formation Methodologies
The construction of the pyrrolidine core is a critical first step in the synthesis of the target molecule. One common strategy involves the use of readily available starting materials to build the five-membered ring. For instance, a plausible approach begins with the reaction of ethyl acetoacetate (B1235776) and pyrrolidine to form ethyl β-pyrrolidinocrotonate. This enamine can then serve as a versatile intermediate for further functionalization and cyclization to form the pyrrolidine ring.
Another approach could involve a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. This method offers a high degree of control over the stereochemistry of the resulting pyrrolidine ring. For the synthesis of the target molecule, an azomethine ylide generated from N-methylglycine ester could react with a difluorinated alkene.
Introduction of Fluorine Atoms via Electrophilic Fluorination
The introduction of the gem-difluoro group at the C4 position of the pyrrolidine ring is a key transformation. Electrophilic fluorination has emerged as a powerful tool for this purpose, utilizing reagents that deliver an electrophilic fluorine species ("F+"). A common strategy involves the synthesis of a 1-methyl-4-oxopyrrolidine-3-carboxylate intermediate. This β-keto ester can then be subjected to electrophilic fluorination.
Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for such transformations. wikipedia.orgref.ac.uk The reaction typically proceeds by the formation of an enolate from the β-keto ester, which then attacks the electrophilic fluorine source. The process is repeated to install the second fluorine atom, yielding the desired 4,4-difluorinated product. nih.gov The choice of reaction conditions, including the base and solvent, is crucial for achieving high yields and selectivity. organic-chemistry.org
Table 1: Electrophilic Fluorination of a Model β-Keto Ester
| Fluorinating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Selectfluor® | NaH | THF | Good to excellent | nih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | LiHMDS | THF | Moderate to good | researchgate.net |
Carboxylation and Functional Group Introduction
The carboxylic acid moiety at the C3 position is another key structural feature. In many synthetic strategies, this functional group is introduced early in the sequence, for example, by using a starting material that already contains a carboxylate group, such as an amino acid derivative. For instance, if the synthesis begins with a derivative of glutamic acid, the carboxylic acid group is already in place.
Alternatively, the carboxyl group can be introduced at a later stage. One potential method is the carboxylation of a suitable enolate intermediate. For example, a 4,4-difluoro-1-methylpyrrolidine could be deprotonated at the C3 position to form an enolate, which is then quenched with carbon dioxide to introduce the carboxylic acid. The N-methyl group is typically introduced via reductive amination of a pyrrolidone precursor or by N-alkylation of a secondary amine.
Advanced Synthetic Approaches
More recent and advanced synthetic methodologies focus on improving efficiency, stereocontrol, and the use of more sophisticated reagents.
Stereoselective Synthesis and Chiral Control
The C3 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making stereoselective synthesis a critical area of research.
One approach to achieving stereocontrol is through the use of chiral catalysts in the key bond-forming reactions. For example, a catalytic asymmetric hydrogenation of a pyrrole (B145914) precursor could establish the desired stereochemistry at the C3 position. nih.gov The choice of a chiral phosphine (B1218219) ligand in conjunction with a rhodium or iridium catalyst can lead to high enantiomeric excesses.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a particular reaction, and then subsequently removed. This approach has been successfully applied to the synthesis of various chiral pyrrolidine derivatives. The unique stereoelectronic properties of fluorinated proline analogs can also be exploited to influence the conformation and reactivity of the molecule, aiding in stereocontrol. researchgate.netnih.govacs.org
Fluorination Reagents and Their Application
The development of new and improved fluorinating reagents continues to advance the synthesis of fluorinated compounds. While electrophilic fluorinating agents like Selectfluor® are highly effective, other reagents offer alternative reactivity and handling properties. wikipedia.orgref.ac.ukacs.org
For instance, nucleophilic fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and its analogs, can be used to convert hydroxyl groups or carbonyl groups into fluorides. nih.gov In the context of the target molecule, a precursor with a hydroxyl group at the C4 position could be a substrate for deoxyfluorination.
Furthermore, the use of elemental fluorine (F2), while requiring specialized equipment and handling procedures, can also be a powerful tool for direct fluorination. Modern techniques, such as microflow reactors, have made the use of F2 safer and more controllable.
Table 2: Common Fluorinating Reagents and Their Applications
| Reagent | Type | Typical Application | Reference |
|---|---|---|---|
| Selectfluor® | Electrophilic | Fluorination of enolates and other nucleophiles | wikipedia.orgref.ac.uk |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of carbanions and enolates | researchgate.net |
| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | Deoxyfluorination of alcohols and carbonyls | nih.gov |
| Elemental Fluorine (F₂) | Electrophilic | Direct fluorination of C-H bonds | wikipedia.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. The primary benefit of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, which can lead to dramatically reduced reaction times, increased product yields, and improved purity profiles. mdpi.combioorganica.org.ua
In the context of synthesizing pyrrolidine analogs, microwave technology facilitates reactions that might otherwise be slow or inefficient. For instance, in the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives, a 1,3-dipolar cycloaddition reaction that required 8 hours under conventional heating was completed in 4 hours using microwave irradiation. mdpi.com Although the yield saw a slight reduction from 50% to 41%, the significant decrease in reaction time highlights the efficiency of the microwave protocol. The rapid heating rates can sometimes lead to side reactions, as seen with the highly reactive azomethine ylide intermediate in this specific case. mdpi.com
Further applications include the N-alkylation of pyrrolidine rings. A microwave-assisted N-alkylation of a chlorin compound was achieved in just 5 minutes at 75°C, demonstrating the technology's potential for rapid functionalization. mdpi.com The Hantzsch condensation reaction, a multi-component reaction used to synthesize dihydropyridines, also benefits from microwave assistance, often proceeding under solvent-free conditions with high yields in a short timeframe. nih.govijprajournal.com These examples underscore the utility of microwave-assisted techniques in accelerating the synthesis of heterocyclic compounds, a principle that is applicable to the construction of complex pyrrolidines.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 8 hours | 4 hours |
| Product Yield | 50% | 41% |
| Heating Method | Standard reflux | Microwave irradiation |
Palladium-Catalyzed and Transition-Metal-Free Methods in Pyrrolidine Synthesis
The construction of the pyrrolidine ring is a fundamental challenge in organic synthesis, and various catalytic systems have been developed to address it. These methods can be broadly categorized into those that rely on transition metals, particularly palladium, and those that proceed without them.
Palladium-Catalyzed Methods: Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov In pyrrolidine synthesis, palladium-catalyzed reactions such as carboamination and cycloadditions are particularly prominent. nih.govnih.gov For example, enantioselective Pd-catalyzed carboamination reactions have been developed to produce 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines with up to 94% enantiomeric excess (ee). nih.gov These reactions involve the coupling of readily available materials like aryl bromides and N-boc-pent-4-enylamines, showcasing a practical approach to chiral pyrrolidine derivatives. nih.gov
Another powerful palladium-catalyzed approach is the [3+2] cycloaddition of trimethylenemethane (TMM) with imines. proquest.comacs.org This method allows for the construction of the five-membered pyrrolidine ring in a single step. Sulfonimines have been identified as excellent substrates for this reaction, leading to high yields of the corresponding pyrrolidine cycloadducts. proquest.com The development of chiral ligands for these reactions has enabled asymmetric synthesis, achieving enantiomeric excesses of up to 35%. proquest.com
Transition-Metal-Free Methods: While powerful, transition-metal catalysts can be expensive and may introduce trace metal impurities into the final product, a significant concern in pharmaceutical manufacturing. This has driven the development of transition-metal-free alternatives for pyrrolidine synthesis. rsc.orgnih.gov
One notable strategy involves the direct δ-amination of sp³ C-H bonds using molecular iodine (I₂) as the sole oxidant. organic-chemistry.org This operationally simple method provides efficient access to pyrrolidines from readily available substrates without the need for any metal catalyst. Another approach constructs the quinoline (B57606) ring from a substrate already containing a pyrrolidinyl group. This one-pot method involves the addition of a carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate to nitrobenzenes, yielding 3-(1-pyrrolidinyl)quinolines. rsc.org This strategy is significant as it allows for the synthesis of chiral products without racemization when starting from optically pure enamines. rsc.org These methods represent a move towards more sustainable and economical synthetic processes. rsc.orgorganic-chemistry.org
Optimization of Synthetic Pathways and Process Intensification
The successful transition of a synthetic route from laboratory-scale research to industrial-scale production requires rigorous optimization and process intensification. This involves enhancing reaction efficiency, improving safety profiles, and developing scalable, continuous manufacturing processes. wordpress.comchemanalyst.com
For fluorinated compounds like this compound, the choice of fluorinating agent is a critical optimization point. Early-generation syntheses often relied on hazardous reagents such as diethylaminosulfur trifluoride (DAST) and explosive materials like sodium azide (B81097). wordpress.com A key aspect of process development is replacing these reagents with safer, more scalable alternatives. For instance, an efficient synthesis of a fluorinated pyrrolidine analogue developed at Pfizer replaced DAST with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and sodium azide with a modified Burgess-type reagent. wordpress.com This switch not only improved the safety of the process but also streamlined the synthesis by transforming a trans-diol into a cis-amino alcohol in a protected form, ready for fluorination. wordpress.com
Process intensification often involves the adoption of continuous flow chemistry. durham.ac.uk Flow reactors offer superior control over reaction parameters such as temperature and pressure, enhance safety by minimizing the volume of hazardous reagents at any given time, and can be automated for continuous production. durham.ac.ukbeilstein-journals.org The synthesis of fluorinated molecules is particularly well-suited to flow chemistry. Reactions involving reagents like DAST and Selectfluor® have been successfully implemented in modular flow reactors. durham.ac.uk This technology facilitates the safe handling of hazardous intermediates and can incorporate in-line purification steps, such as immobilized scavengers, to yield clean products without traditional work-up procedures. durham.ac.ukresearchgate.net The application of flow microreactors for fluorination reactions represents a significant step towards more efficient, safer, and sustainable manufacturing of complex fluorinated molecules. beilstein-journals.org
| Step | First Generation Reagent | Optimized Reagent | Advantage of Optimization |
|---|---|---|---|
| Fluorination | DAST | TBAF (Tetrabutylammonium fluoride) | Improved safety profile, easier handling |
| Nitrogen Source | Sodium Azide (NaN₃) | Modified Burgess Reagent | Avoids use of potentially explosive azide |
Chemical Reactivity and Mechanistic Investigations of 4,4 Difluoro 1 Methylpyrrolidine 3 Carboxylic Acid
Fundamental Reaction Pathways
The reactivity of 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid is primarily dictated by the functional groups present: the tertiary amine, the carboxylic acid, and the gem-difluorinated carbon center. These groups can undergo a variety of transformations, including oxidation, reduction, and substitution reactions.
The tertiary amine of the pyrrolidine (B122466) ring is susceptible to oxidation. Treatment of N-alkylpyrrolidines with oxidizing agents typically leads to the formation of the corresponding N-oxide. For instance, the oxidation of N-methylpyrrolidine (NMP), a related compound, has been shown to yield N-methylpyrrolidine N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). It is anticipated that this compound would undergo a similar transformation under these conditions.
The reaction proceeds via the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. The presence of the electron-withdrawing difluoro group at the 4-position may slightly decrease the nucleophilicity of the nitrogen atom, potentially requiring slightly harsher reaction conditions compared to the non-fluorinated analog. The primary product would be 4,4-Difluoro-1-methylpyrrolidine-1-oxide-3-carboxylic acid.
Characterization of the product would be expected to show a significant downfield shift of the protons adjacent to the nitrogen in the 1H NMR spectrum and a characteristic N-O stretching band in the infrared (IR) spectrum.
Table 1: Predicted Outcome of Oxidation Reaction
| Starting Material | Oxidizing Agent | Predicted Product |
| This compound | m-CPBA or H2O2 | 4,4-Difluoro-1-methylpyrrolidine-1-oxide-3-carboxylic acid |
The carboxylic acid functional group is readily reduced by powerful reducing agents such as lithium aluminum hydride (LiAlH4). libretexts.orgmasterorganicchemistry.comyoutube.com The expected product of this reaction would be (4,4-difluoro-1-methylpyrrolidin-3-yl)methanol. The reaction proceeds via the formation of an aluminum carboxylate intermediate, which is then further reduced to the primary alcohol. Due to the high reactivity of LiAlH4, the reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the alcohol. libretexts.org
In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce carboxylic acids. libretexts.orgmasterorganicchemistry.com Therefore, selective reduction of other functional groups in the presence of the carboxylic acid could potentially be achieved using NaBH4.
Product characterization of (4,4-difluoro-1-methylpyrrolidin-3-yl)methanol would involve the disappearance of the carboxylic acid proton signal and the appearance of a new signal for the hydroxymethyl protons in the 1H NMR spectrum. The C=O stretching frequency in the IR spectrum would also be absent, replaced by a broad O-H stretch.
Table 2: Predicted Outcomes of Reduction Reactions
| Starting Material | Reducing Agent | Predicted Product |
| This compound | LiAlH4 | (4,4-Difluoro-1-methylpyrrolidin-3-yl)methanol |
| This compound | NaBH4 | No reaction |
The carboxylic acid group of this compound is a versatile handle for a variety of substitution reactions, most notably esterification and amide bond formation.
Esterification: The formation of esters can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. smolecule.com Alternatively, milder methods employing coupling reagents can be utilized. For instance, reaction with an alcohol in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a highly efficient route to esters under neutral conditions. nih.govnih.gov
Amide Bond Formation: Similar to esterification, the carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is of great importance in medicinal chemistry. A wide array of coupling reagents are available for this purpose, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and carbodiimides like EDC. nih.govluxembourg-bio.comresearchgate.net These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.
Table 3: Common Reagents for Substitution Reactions
| Reaction Type | Reagents |
| Esterification | Alcohol, H2SO4 (Fischer); Alcohol, DCC/DMAP; Alcohol, EDC/DMAP |
| Amide Formation | Amine, HATU/DIPEA; Amine, EDC/HOBt; Amine, DCC/HOBt |
Influence of Geminal Difluoro Substituents on Chemical Behavior
The two fluorine atoms at the C4 position exert profound electronic and steric effects that modulate the reactivity and stability of the molecule.
The highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect (-I effect). This effect influences the acidity of the carboxylic acid and the basicity of the tertiary amine. The pKa of the carboxylic acid is expected to be lower (more acidic) compared to its non-fluorinated counterpart due to the stabilization of the carboxylate conjugate base by the inductive effect of the nearby C-F bonds. Conversely, the basicity of the pyrrolidine nitrogen is reduced due to the electron-withdrawing nature of the gem-difluoro group.
Furthermore, the gem-difluoro group can influence the conformation of the pyrrolidine ring through stereoelectronic effects. Studies on fluorinated pyrrolidines have highlighted the importance of the gauche effect and anomeric effects in determining the ring pucker. These conformational preferences can, in turn, affect the accessibility of the functional groups and thus their reactivity. For instance, the preferred conformation may influence the rate of intramolecular reactions or the stereochemical outcome of reactions at adjacent centers.
The presence of the gem-difluoro group generally enhances the metabolic and thermal stability of the molecule. The strong carbon-fluorine bond is resistant to cleavage, which can protect the molecule from metabolic degradation pathways that might involve oxidation at the C4 position in a non-fluorinated analog. This increased stability is a desirable property in the context of medicinal chemistry, as it can lead to improved pharmacokinetic profiles.
Mechanistic Elucidation of Key Transformations
The chemical transformations of this compound are dominated by the reactivity of its carboxylic acid group. The gem-difluoro substitution at the C4 position plays a crucial role in modulating this reactivity through potent stereoelectronic effects. These fluorine atoms exert a strong electron-withdrawing inductive effect, which is transmitted through the sigma bonds of the pyrrolidine ring, influencing the electron density at the C3-carbonyl carbon.
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. The reaction generally proceeds through a two-step addition-elimination mechanism.
The first step involves the addition of a nucleophile (Nu⁻) to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The rate of this step is highly dependent on the electrophilicity of the carbonyl carbon. The two fluorine atoms on the C4 position of the pyrrolidine ring significantly enhance this electrophilicity via a strong -I (inductive) effect. This effect makes the carbonyl carbon of this compound and its derivatives more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.
In the second step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group (LG⁻). For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is often facilitated by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, or by using acid catalysis to protonate the hydroxyl group, making it a better leaving group (H₂O).
Activation (optional but common): The -OH group is converted to a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) would form the corresponding acyl chloride.
Nucleophilic Attack: A nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate.
Elimination: The intermediate collapses, ejecting the leaving group and reforming the C=O π bond.
The electron-withdrawing nature of the C4-difluoro group is expected to accelerate the rate-determining step, which is typically the initial nucleophilic attack.
| Compound Derivative | Structural Feature | Influence on Carbonyl Electrophilicity | Predicted Relative Rate |
|---|---|---|---|
| Acyl Chloride of 1-methylpyrrolidine-3-carboxylic acid | No fluorine | Baseline | 1 |
| Acyl Chloride of this compound | gem-difluoro at C4 | Significantly Increased | >1 |
Ester Hydrolysis Mechanisms
The hydrolysis of esters derived from this compound can be catalyzed by either acid or base. The underlying mechanisms are distinct, but in both cases, the fluorine substituents are expected to accelerate the reaction.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the ester's carbonyl carbon.
Step 1: Nucleophilic Attack. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. The strong electron-withdrawing effect of the fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by the hydroxide nucleophile. This step is typically rate-determining.
Step 2: Elimination. The tetrahedral intermediate collapses, expelling the alkoxide ion (⁻OR') as the leaving group to form the carboxylic acid.
Step 3: Deprotonation. The alkoxide is a strong base and rapidly deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and an alcohol.
Studies on analogous compounds, such as C-terminal partially fluorinated ethyl esters of N-acetylproline, have shown that the rate of hydrolysis increases significantly with the number of fluorine atoms on the ester's alkyl group. nih.gov A similar trend is anticipated for substrates where the fluorine atoms are on the carboxylic acid portion, due to the enhanced electrophilicity of the carbonyl center. nih.gov
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism involves the protonation of the carbonyl oxygen, which activates the ester toward attack by a weak nucleophile like water.
Step 1: Protonation. The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), increasing the electrophilicity of the carbonyl carbon.
Step 2: Nucleophilic Attack. A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Step 3: Proton Transfer. A proton is transferred from the attacking water molecule to the -OR' group, converting it into a good leaving group (R'OH).
Step 4: Elimination. The tetrahedral intermediate collapses, eliminating the alcohol (R'OH) and reforming the protonated carbonyl group.
Step 5: Deprotonation. A water molecule removes the proton from the carbonyl oxygen to regenerate the acid catalyst and yield the final carboxylic acid product.
| Ester Moiety | Number of Fluorine Atoms | Relative Hydrolysis Half-life (t1/2) |
|---|---|---|
| Ethyl (-CH₂CH₃) | 0 | ~200 hours |
| 2-Fluoroethyl (-CH₂CH₂F) | 1 | ~10 hours |
| 2,2-Difluoroethyl (-CH₂CHF₂) | 2 | ~1 hour |
Note: Data adapted from a study on N-acetylproline esters to illustrate the effect of fluorine substitution on hydrolysis rates. nih.gov This demonstrates the principle, though the fluorine atoms are on the alcohol part of the ester, not the pyrrolidine ring.
Fluorine Displacement Pathways
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of over 100 kcal/mol. escholarship.org Consequently, the gem-difluoro group on the C4 position of the pyrrolidine ring is exceptionally stable and chemically inert under standard reaction conditions, including those used for nucleophilic acyl substitution and ester hydrolysis.
Fluorine displacement, or C-F bond cleavage, is not a plausible pathway in these transformations. Such reactions typically require highly specialized and harsh conditions that are not relevant to the chemistry of the carboxylic acid group. Potential, though unlikely, pathways for fluorine displacement in complex fluorinated molecules could involve:
Reductive Defluorination: Using potent reducing agents like dissolved metals or specific microbial enzymes. escholarship.org
Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage to form a carbocationic intermediate.
Photoredox Catalysis: Visible light photoredox catalysis has emerged as a method for C-F bond cleavage, typically proceeding through radical intermediates. nih.gov
There is no evidence in the reviewed literature to suggest that this compound undergoes fluorine displacement under typical organic synthesis or physiological conditions. The stability of the C-F bonds is a key feature of this compound, contributing to its unique properties as a building block in medicinal chemistry. smolecule.com
Derivatization and Structural Modification of 4,4 Difluoro 1 Methylpyrrolidine 3 Carboxylic Acid
Synthesis of Substituted Derivatives
The synthesis of derivatives from the core structure involves a variety of established and advanced organic chemistry reactions. These modifications are aimed at exploring the structure-activity relationship (SAR) by introducing diverse functional groups.
The nitrogen atom in the pyrrolidine (B122466) ring, being a secondary amine in the precursor or a tertiary amine in the title compound, is a key site for modification. While the title compound is already N-methylated, analogous syntheses often start from an N-H or N-protected precursor (e.g., N-Boc) to allow for diverse alkylation.
N-alkylation of primary or secondary amine precursors is a fundamental process for introducing various alkyl or functionalized groups. nih.gov This significantly alters the molecule's basicity, stability, and biological interactions. nih.govnih.gov Key challenges in N-alkylation include achieving selective monoalkylation and avoiding the formation of quaternary ammonium salts. nih.gov
Common strategies for N-alkylation include:
Reductive Amination: This involves reacting the precursor amine with an aldehyde or ketone in the presence of a reducing agent.
Direct Alkylation: Using alkyl halides is a traditional method, though it can suffer from over-alkylation.
Modern Catalytic Methods: Transition-metal-free catalysis allows for the direct N-alkylation of amines using readily available carboxylic acids as the alkylating reagents, offering excellent functional group compatibility. researchgate.netdntb.gov.ua For instance, a scalable protocol using K3PO4 as a catalyst has been developed for the direct N-mono or N-di-alkylation of amines with a wide range of carboxylic acids. researchgate.net
Table 1: Selected N-Alkylation and Amine Functionalization Strategies
| Reaction Type | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Reductive Alkylation | Carboxylic Acid, H3B•NH3, TiF4 | One-pot conversion of amine to N-alkylated product. | researchgate.net |
| Cobalt-Catalyzed Hydrogenative Alkylation | Carboxylic Acid, H2, Cobalt(II) tetrafluoroborate, triphos ligands | Efficient N-alkylation under milder conditions with good functional group tolerance. | researchgate.net |
The carboxylic acid group at the C-3 position is a versatile handle for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in peptide synthesis and the creation of prodrugs.
Ester Formation: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). Alternatively, for more sensitive substrates, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2), followed by reaction with the alcohol. nih.gov A method for synthesizing an ester of (2S,4R)-4-hydroxypyrrolidine carboxylic acid involves treatment with thionyl chloride in methanol. nih.gov
Amide Formation: The direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to drive off water, which can be destructive to complex molecules. khanacademy.orglibretexts.org Therefore, coupling reagents are widely used. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov A one-pot, green chemistry approach avoids traditional coupling reagents by first converting the carboxylic acid to a thioester intermediate, which then cleanly reacts with an amine to form the desired amide. nih.gov
Altering the substitution pattern on the pyrrolidine ring itself is a powerful strategy for creating novel analogs. This is often accomplished by designing the synthesis from acyclic precursors to build the desired substituted ring system.
Key synthetic strategies include:
1,3-Dipolar Cycloaddition: This is a highly effective method for constructing substituted pyrrolidines in a stereospecific manner. researchgate.net The reaction occurs between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile). By choosing appropriately substituted reactants, various functional groups can be installed at different positions on the pyrrolidine ring. researchgate.netnih.gov
Asymmetric Michael Addition: This reaction is used to create highly enantiomerically enriched pyrrolidine derivatives. researchgate.netrsc.org For example, an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate can be a key step in the concise synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.netrsc.org
Fluorination Strategies: The introduction of the gem-difluoro group at the C-4 position is a critical modification. While specific methods for the title compound are proprietary, analogous syntheses of fluorinated carbocycles provide insight. For instance, the synthesis of a difluoromethylene cyclopentane analog involved treating a ketone precursor with 2-PySO2CF2H and a strong base like tBuOK. nih.gov
Analog Design and Library Synthesis
The systematic design and synthesis of analogs in a library format are essential for efficient drug discovery and materials development. This involves controlling stereochemistry and using protecting groups to enable more complex synthetic routes.
The 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid molecule has a stereocenter at the C-3 position. The relative and absolute stereochemistry of substituents on the pyrrolidine ring can have a profound impact on biological activity. For example, in a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives, the cis-configuration of the substituents at positions 3 and 4 was found to be preferred over the trans orientation for potent dual agonism at PPARα/γ receptors. nih.gov
Methods to control stereochemistry include:
Asymmetric Catalysis: Using chiral catalysts, such as chiral primary amine thioureas or squaramide-based organocatalysts, in Michael addition reactions allows for the synthesis of specific enantiomers with high enantiomeric excess (ee). researchgate.net
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product. researchgate.net
Stereospecific Reactions: Reactions like 1,3-dipolar cycloadditions are often stereospecific, meaning the stereochemistry of the starting alkene is transferred to the final pyrrolidine product. researchgate.net
Table 2: Strategies for Stereocontrolled Synthesis of Pyrrolidine-3-Carboxylic Acid Analogs
| Synthetic Method | Key Features | Desired Outcome | Reference |
|---|---|---|---|
| Asymmetric Michael Addition | Use of chiral organocatalysts (e.g., squaramide-based) with nitroalkanes and enoates. | Highly enantiomerically enriched products (e.g., >95% ee). | researchgate.net |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with chiral α,β-unsaturated N-acyloxazolidinones. | Chiral trans-3,4-disubstituted pyrrolidines with high diastereoselectivity. | researchgate.net |
In multi-step syntheses aimed at creating complex molecules, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from interfering with reactions at other sites. nih.gov
N-Protection: The pyrrolidine nitrogen is commonly protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). researchgate.netnih.gov This strategy allows for modifications elsewhere on the molecule, such as the esterification of the carboxylic acid or reactions on other ring substituents. researchgate.net
O-Protection: The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester. nih.gov These esters are robust but can be hydrolyzed back to the carboxylic acid under basic (saponification) or acidic conditions when desired.
The use of these orthogonal protecting groups is fundamental to the design of synthetic routes for libraries of complex pyrrolidine analogs, enabling the selective functionalization of the molecule at specific positions. researchgate.net
Applications in Medicinal Chemistry and Drug Discovery Research
Role as a Privileged Scaffold and Building Block
The pyrrolidine (B122466) ring is considered a privileged scaffold in drug discovery due to its frequent appearance in a wide array of biologically active compounds. nih.gov Its three-dimensional, non-planar structure allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets. The inclusion of a carboxylic acid group provides a versatile handle for chemical modification, such as the formation of amides, esters, and other functional groups, enabling the exploration of diverse chemical space. ekb.egmdpi.comthermofisher.com
As a functionalized building block, 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid is designed for incorporation into more complex molecular architectures. lkouniv.ac.inrsc.orgresearchgate.net Medicinal chemists utilize such scaffolds to construct novel therapeutic agents by attaching them to other pharmacophoric elements. The synthesis of derivatives often involves coupling the carboxylic acid moiety with various amines or alcohols to create a library of related compounds for biological screening. mdpi.com The pyrrolidine core provides a rigid and defined conformation, while the fluorine atoms and methyl group serve to modulate the compound's properties. While specific syntheses starting directly from this compound are often proprietary, the general strategy follows established methods for creating derivatives from pyrrolidine-3-carboxylic acid precursors. rsc.orgnih.govnih.gov
Constrained amino acids are critical tools in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The rigid structure of the pyrrolidine ring makes its derivatives, like this compound, valuable as mimics of proline or other amino acids. These building blocks can enforce specific turns or secondary structures in a peptide chain.
For instance, studies on other difluorinated proline analogs, such as cis- and trans-4,5-difluoromethanoprolines, have demonstrated their successful incorporation into polypeptides using solid-phase peptide synthesis. nih.gov These analogs influence the backbone conformation of the resulting peptide. nih.gov Similarly, this compound can be used to introduce conformational constraints, which is a key strategy for enhancing receptor affinity and selectivity while reducing susceptibility to enzymatic degradation. The N-methyl group can further increase resistance to proteolysis and modulate the conformational preferences of the peptide backbone. mdpi.com
Structure-Activity Relationship (SAR) Studies and Molecular Design
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For a molecule like this compound, SAR investigations focus on the contributions of the fluorine atoms, the N-methyl group, and the carboxylic acid. nih.gov
The substitution of hydrogen with fluorine is a primary strategy in modern drug design. The gem-difluoro group (CF2) at the 4-position of the pyrrolidine ring has profound effects on the molecule's electronic and conformational properties.
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the pyrrolidine nitrogen. This change in basicity can significantly alter the strength of ionic interactions with biological targets, such as receptors or enzymes. Studies on other gem-difluorinated amines have confirmed this pKa-lowering effect. chemrxiv.orgresearchgate.net
Conformational Effects: The presence of the CF2 group restricts the puckering of the pyrrolidine ring, locking it into a preferred conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the position adjacent to the fluorine atoms resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule in the body.
The following table summarizes the key impacts of gem-difluorination on molecular properties relevant to drug design.
| Property | Effect of Gem-Difluorination (CF2 group) | Significance in Medicinal Chemistry |
|---|---|---|
| Acidity/Basicity (pKa) | Lowers the pKa of the nearby nitrogen atom due to strong inductive electron withdrawal. chemrxiv.org | Alters ionization state at physiological pH, affecting solubility, cell permeability, and ionic interactions with targets. |
| Metabolic Stability | Blocks oxidative metabolism at the fluorinated position and adjacent sites. | Increases drug half-life and bioavailability by preventing rapid breakdown. |
| Conformation | Restricts ring puckering, favoring a specific conformation. | Reduces the entropic cost of binding to a biological target, potentially increasing affinity and selectivity. |
| Binding Interactions | Can form non-canonical hydrogen bonds and favorable multipolar (C-F···C=O) interactions. | Provides additional binding energy and can enhance ligand affinity for its target protein. |
| Lipophilicity | Effect is context-dependent; can increase or decrease local lipophilicity. chemrxiv.org | Modulates solubility, membrane permeability, and hydrophobic interactions within the binding pocket. |
Beyond the fluorine atoms, the other substituents on the pyrrolidine ring are crucial for determining the biological profile.
N-Methyl Group: The methyl group on the nitrogen atom (N-1) serves several purposes. It eliminates the hydrogen bond donor capability of the secondary amine, which can be beneficial for crossing cellular membranes. N-methylation is also a common strategy in peptide chemistry to block N-terminal degradation and to influence peptide conformation. mdpi.com In SAR studies, comparing the N-methyl analog to an N-H analog reveals the importance of this hydrogen bond donor and the steric bulk of the methyl group for target recognition.
Carboxylic Acid Group: The carboxylic acid at the 3-position is a key functional group. It is often ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues (like arginine or lysine) in a protein's active site. Furthermore, it serves as a primary point for derivatization. SAR studies often involve converting the carboxylic acid to various amides or esters to probe the size and electronic requirements of the binding pocket. nih.gov For example, creating a series of amide derivatives allows researchers to explore how different substituents impact potency and selectivity. nih.gov
Investigations in Biological Systems and Probe Development
The unique nuclear properties of fluorine make it an excellent atom for specialized applications in biochemical and biological studies. The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½ and is 100% abundant, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy.
Because there is no natural ¹⁹F background in biological systems, fluorinated molecules can be used as highly specific probes. A ¹⁹F NMR signal from a compound like this compound or a larger molecule containing this moiety can provide valuable information about its environment. Changes in the ¹⁹F chemical shift can indicate binding to a protein, changes in conformation, or local polarity. This technique is particularly useful in fragment-based drug discovery and for studying ligand-protein interactions without the need for more disruptive labels.
Studies on Enzyme Interactions and Modulation
While specific studies detailing the interaction of this compound with a wide range of enzymes are not extensively documented in publicly available literature, the broader class of fluorinated pyrrolidine derivatives has shown significant utility in the design of enzyme inhibitors. The presence of the gem-difluoro group can significantly alter the electronic properties and conformation of the pyrrolidine ring, which in turn can influence binding affinity and selectivity for target enzymes.
One area where analogous fluorinated pyrrolidines have made a significant impact is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. For instance, the difluoropyrrolidine moiety is a key component of several potent DPP-IV inhibitors. The fluorine atoms can enhance the inhibitor's binding to the enzyme's active site through favorable electrostatic interactions and by modulating the pKa of the pyrrolidine nitrogen. Although not a direct example of the title compound, these studies underscore the potential of the 4,4-difluoropyrrolidine scaffold in enzyme modulation.
Similarly, fluorinated pyrrolidine dicarboxylic acid amides have been investigated as factor Xa inhibitors, which are important antithrombotic agents. In these cases, the pyrrolidine core acts as a central scaffold to orient the interacting side chains within the enzyme's active site, and the fluorine atoms can contribute to improved metabolic stability and pharmacokinetic properties.
The general utility of this compound is recognized in its application as a building block for more complex molecules that are then studied for their interactions with enzymes. smolecule.com
Role in Investigating Metabolic Pathways
The introduction of fluorine into drug candidates is a well-established strategy to block metabolic oxidation at specific positions, thereby improving the metabolic stability and pharmacokinetic profile of the molecule. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s.
In the context of this compound, the gem-difluoro group at the 4-position of the pyrrolidine ring effectively prevents metabolic oxidation at this site. This metabolic blocking effect is a key feature that medicinal chemists exploit when incorporating this moiety into drug candidates.
Studies on the metabolism of other fluorinated pyrrolidine-containing drugs have provided insights into the potential metabolic fate of derivatives of the title compound. For example, research on the metabolism of a dipeptidyl peptidase IV inhibitor containing a 3,3-difluoropyrrolidine (B39680) moiety revealed that the primary routes of metabolism occurred on other parts of the molecule, while the fluorinated ring remained intact. nih.govdoi.org The major metabolic pathways for this compound included hydroxylation of a pyrimidine (B1678525) ring and amide hydrolysis, with the difluoropyrrolidine core demonstrating significant metabolic stability. nih.govdoi.org This highlights the general principle that fluorination of the pyrrolidine ring can successfully divert metabolism to other, less critical regions of a molecule.
It is important to note, however, that the fluoropyrrolidine ring is not always completely inert to metabolic processes. Studies have shown that under certain conditions, the fluoropyrrolidine ring can undergo metabolic activation, leading to the formation of reactive intermediates. nih.gov This underscores the need for careful metabolic profiling of any drug candidate containing this moiety.
Development of Chemical Probes for Biological Research
While specific examples of chemical probes directly derived from this compound are not prevalent in the literature, the unique properties of fluorinated compounds make them attractive for the development of such tools. The fluorine-19 (¹⁹F) nucleus is an excellent handle for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity.
Fluorinated amino-derivatives have been utilized as ¹⁹F NMR probes to study biological processes in deuterium-free environments. nih.gov For instance, fluorinated piperidine (B6355638) and pyrrolidine derivatives of parthenolide (B1678480) were synthesized and their biological activities evaluated. nih.gov The ¹⁹F NMR signal of these compounds could be used to monitor their stability and interactions with biological molecules like glutathione (B108866). nih.gov This approach demonstrates the potential for developing ¹⁹F NMR probes based on the 4,4-difluoropyrrolidine scaffold to investigate biological systems.
The development of such probes would allow for the non-invasive tracking of the molecule's distribution, metabolism, and target engagement in vitro and in vivo. The distinct chemical shift of the fluorine atoms in the this compound core would provide a clear signal for monitoring these processes.
Bioisosteric Replacements of the Carboxylic Acid Moiety
Tetrazoles: The 5-substituted 1H-tetrazole is one of the most common and successful bioisosteres for a carboxylic acid. nih.gov It has a similar pKa to a carboxylic acid, allowing it to exist as an anion at physiological pH and maintain key ionic interactions with biological targets. nih.gov The tetrazole ring is also planar, mimicking the geometry of the carboxylate group. nih.gov In the context of pyrrolidine-containing compounds, replacing a carboxylic acid with a tetrazole has been shown to improve metabolic stability and bioavailability. nih.gov For example, in the development of glutathione reductase inhibitors, the bioisosteric replacement of a carboxylic acid with a tetrazole led to improved antimalarial properties. nih.gov
| Bioisostere | Key Features | Potential Advantages in Pyrrolidine Scaffolds |
| Tetrazole | pKa similar to carboxylic acid, planar geometry. | Maintained ionic interactions, improved metabolic stability and bioavailability. nih.gov |
| Acylsulfonamide | Acidic proton, can form similar hydrogen bond networks. | Can improve oral bioavailability and enzyme inhibitory potency. researchgate.net |
| Oxadiazole | Planar, can act as a hydrogen bond acceptor. | Can enhance potency and improve pharmacokinetic profiles. nih.gov |
Acylsulfonamides: The acylsulfonamide group is another effective bioisostere for carboxylic acids. nih.gov It possesses an acidic proton and can form a similar network of hydrogen bonds as a carboxylate. researchgate.net The replacement of a carboxylic acid with an acylsulfonamide has been explored in various drug discovery programs, including the development of caspase inhibitors, where the acylsulfonamide-containing analogs displayed comparable inhibitory potencies to their carboxylic acid counterparts. rsc.org This bioisosteric replacement can also lead to improved oral bioavailability. nih.gov
Oxadiazoles: Various isomers of the oxadiazole ring, such as the 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole, can serve as bioisosteres for the carboxylic acid group. nih.govnih.gov These heterocycles are planar and can act as effective hydrogen bond acceptors. In the design of potent human neurokinin-1 (hNK1) receptor antagonists, pyrrolidine-carboxamides and their corresponding oxadiazole bioisosteres were synthesized and evaluated. nih.gov The oxadiazole analogs demonstrated excellent binding affinity and in vivo efficacy, highlighting the utility of this bioisosteric replacement in a pyrrolidine-based scaffold. nih.gov
Computational and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com These studies are fundamental in drug discovery for predicting how a ligand, such as 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid, might interact with a biological target, typically a protein or enzyme. The process involves generating a three-dimensional model of the ligand and docking it into the active site of a target protein whose structure is known. nih.govscispace.com The goal is to identify plausible binding modes and estimate the strength of the interaction.
Once a ligand is docked into a protein's active site, a detailed analysis of the interactions is performed. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, electrostatic forces (salt bridges), and van der Waals forces. researchgate.netresearchgate.netvolkamerlab.org For this compound, key functional groups would dictate its interaction profile:
Carboxylic Acid Group: This group is a potent hydrogen bond donor and acceptor and can also be deprotonated to form a carboxylate, which can engage in strong electrostatic interactions (salt bridges) with positively charged amino acid residues like Arginine or Lysine.
Pyrrolidine (B122466) Nitrogen: The tertiary amine is a hydrogen bond acceptor. Its protonated form can act as a hydrogen bond donor.
Gem-Difluoro Group: The two fluorine atoms are highly electronegative and can participate in multipolar interactions, such as with the backbone carbonyls of the protein. nih.gov These fluorine-protein interactions can significantly contribute to binding affinity and selectivity. nih.govnih.gov
Analysis of these interactions helps in understanding the structural basis of molecular recognition and provides a rationale for designing more potent and selective analogs. biophys.jp
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed as a binding energy value (e.g., in kcal/mol). mdpi.com A lower (more negative) binding energy suggests a more stable and favorable interaction. By docking this compound against a panel of different protein targets, researchers can predict its binding affinity and selectivity. nih.gov Selectivity is crucial in drug development to minimize off-target effects.
For instance, if the compound were being investigated as an inhibitor for two related enzymes, Enzyme A and Enzyme B, docking studies could predict its affinity for both, as illustrated in the hypothetical table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Selectivity |
|---|---|---|---|
| Enzyme A | -8.5 | Arg124, Tyr210, Phe345 | Higher predicted selectivity for Enzyme A |
| Enzyme B | -6.2 | Val120, Ser205, Trp340 |
This table is for illustrative purposes only, demonstrating the type of data generated from docking studies.
Such predictive data guide chemists in prioritizing which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's properties based on the principles of quantum mechanics. nih.govmdpi.comarxiv.org These methods are used to calculate optimized molecular geometries, electronic structures, and other physicochemical properties with high accuracy. mdpi.com
The electronic structure of a molecule governs its reactivity and interactions. For this compound, the presence of two highly electronegative fluorine atoms significantly influences the electron distribution within the molecule. rsc.org
Key parameters derived from electronic structure analysis include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be concentrated around the carboxylic oxygen atoms and fluorine atoms, while positive potential would be found near the acidic proton and hydrogens on the ring.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge delocalization and hyperconjugative interactions, which can explain the stability conferred by certain substituents. rsc.org
These analyses help to rationalize the molecule's interaction patterns observed in docking studies and predict its behavior in different chemical environments.
The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The specific puckering preference is crucial as it determines the three-dimensional arrangement of the substituents and thus influences how the molecule fits into a protein's binding site. nih.gov The two predominant puckering modes for a proline-like ring are Cγ-exo (C4 puckers away from the carboxyl group) and Cγ-endo (C4 puckers towards the carboxyl group). nih.govresearchgate.net
The substituents on the ring strongly influence this conformational equilibrium. The gem-difluoro substitution at the C4 position is expected to have a significant stereoelectronic effect on the ring's pucker. nih.gov Studies on fluorinated prolines have shown that fluorine substitution can lock the ring into a specific conformation. For example, trans-4-fluoroproline (B7722503) favors an exo pucker, while cis-4-fluoroproline favors an endo pucker. nih.gov The gem-difluoro group in this compound would create a unique conformational landscape, likely stabilizing a particular pucker and reducing the molecule's conformational flexibility, which can be advantageous for binding affinity. nih.govnih.gov
| Compound | Dominant Pucker Conformation | Reference |
|---|---|---|
| L-Proline | Endo | nih.gov |
| trans-4-Fluoro-L-proline | Exo | nih.gov |
| cis-4-Fluoro-L-proline | Endo | nih.gov |
| This compound | Predicted to be strongly biased due to stereoelectronic effects | nih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. deakin.edu.auresearchgate.net
In the context of this compound, an MD simulation would typically start with the best-docked pose in a simulated aqueous environment. nih.gov Over the course of the simulation (nanoseconds to microseconds), key metrics are analyzed:
Root Mean Square Deviation (RMSD): Tracks the deviation of the ligand and protein backbone from their initial positions. A stable RMSD value over time suggests a stable binding complex.
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding.
Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds throughout the simulation, revealing which interactions are most persistent and critical for binding.
MD simulations provide a more realistic and rigorous assessment of the ligand-protein complex, validating the initial docking results and offering a deeper understanding of the binding event at an atomic level. nih.govnih.gov
Prediction of Metabolic Fate and Stability
Computational and theoretical studies are instrumental in predicting the metabolic fate and stability of novel chemical entities, offering insights into their potential biotransformation pathways and persistence in biological systems. While specific experimental or in silico metabolism studies on this compound are not extensively available in public literature, predictions can be inferred from the known metabolic pathways of related compounds, particularly proline and its derivatives, and from theoretical analyses of the stability of fluorinated pyrrolidines.
The metabolic stability of a compound is significantly influenced by its chemical structure. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability. nih.gov This is often attributed to the high strength of the carbon-fluorine bond, which can resist enzymatic cleavage. beilstein-journals.orgnih.gov In the case of this compound, the gem-difluoro group at the C4 position is expected to block metabolic oxidation at this site, a common pathway for proline and its analogs.
Quantum-chemical calculations on difluorinated pyrrolidines have provided insights into their conformational stability, which can impact their interaction with metabolic enzymes. nih.gov These studies suggest that the presence and position of fluorine atoms significantly influence the conformational preferences of the pyrrolidine ring. nih.gov The stability of specific conformers can affect the accessibility of the molecule to the active sites of metabolizing enzymes, thereby influencing its metabolic rate.
The predicted metabolic pathways for this compound are likely to involve modifications at the N-methyl group and the carboxylic acid moiety, as the C4 position is sterically shielded and electronically deactivated by the two fluorine atoms.
Predicted Metabolic Transformations:
| Transformation | Potential Metabolite | Enzyme Family (Predicted) | Notes |
| N-Demethylation | 4,4-Difluoropyrrolidine-3-carboxylic acid | Cytochrome P450 (CYP) | A common metabolic pathway for N-alkylated compounds. |
| Carboxylic Acid Glucuronidation | This compound glucuronide | UDP-glucuronosyltransferases (UGTs) | A major phase II conjugation pathway for carboxylic acids, increasing water solubility and facilitating excretion. |
| Carboxylic Acid Amino Acid Conjugation | N-(4,4-Difluoro-1-methylpyrrolidine-3-carbonyl)glycine | Acyl-CoA synthetases, Amino acid N-acyltransferases | Another phase II pathway where the carboxylic acid is conjugated with an amino acid, such as glycine. |
The catabolism of proline, a structural analog, typically begins with oxidation by proline dehydrogenase to form pyrroline-5-carboxylate. researchgate.net However, the 4,4-difluoro substitution in the target molecule would likely hinder this enzymatic process.
Summary of Predicted Metabolic Stability:
| Structural Feature | Predicted Impact on Stability | Rationale |
| Gem-difluoro group at C4 | High stability against oxidation at C4 | The strong C-F bonds and steric hindrance are expected to prevent enzymatic hydroxylation at this position. |
| N-methyl group | Potential site for metabolism | N-dealkylation is a common metabolic route catalyzed by CYP enzymes. |
| Carboxylic acid group | Site for Phase II conjugation | Carboxylic acids are readily conjugated with glucuronic acid or amino acids to facilitate elimination. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
While established methods for the synthesis of fluorinated pyrrolidines exist, ongoing research is geared towards developing more efficient, stereoselective, and scalable strategies. mdpi.comtandfonline.com The future development of synthetic routes for 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid and its derivatives is likely to focus on several key areas:
Asymmetric Synthesis: Achieving high enantiomeric purity is crucial for pharmaceutical applications. nih.gov Future methodologies will likely explore advanced catalytic systems, such as chiral organocatalysts or transition-metal complexes, to enable the enantioselective synthesis of specific stereoisomers of the target compound. researchgate.net Techniques like asymmetric Michael addition reactions and [3+2] cycloadditions are promising avenues for constructing the chiral pyrrolidine (B122466) core with high stereocontrol. researchgate.netrsc.org
Late-Stage Fluorination: Introducing fluorine atoms at a late stage of a synthetic sequence is a highly desirable strategy that allows for the rapid diversification of complex molecules. Research into novel fluorinating reagents and methodologies that can selectively introduce gem-difluoro groups onto pre-existing pyrrolidine scaffolds could significantly streamline the synthesis of analogs of this compound.
Flow Chemistry and Process Optimization: For industrial-scale production, continuous flow chemistry offers advantages in terms of safety, efficiency, and scalability over traditional batch processes. Future work may involve adapting and optimizing synthetic routes for a flow-based setup, allowing for better control over reaction parameters and higher throughput. thieme.de
Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, improving atom economy and reducing waste. tandfonline.com Designing novel MCRs that incorporate fluorinated building blocks could provide a highly efficient pathway to complex derivatives of the core pyrrolidine structure. tandfonline.com
| Synthetic Strategy | Objective | Potential Advantage | Relevant Research Area |
|---|---|---|---|
| Asymmetric Catalysis | Control stereochemistry to produce single enantiomers. | Improved biological specificity and reduced off-target effects. | Chiral ligands, organocatalysis. nih.govresearchgate.net |
| Late-Stage Fluorination | Introduce fluorine into complex molecules at a final step. | Rapid generation of diverse analogs for screening. | Development of novel fluorinating agents. |
| Flow Chemistry | Transition from batch to continuous manufacturing. | Enhanced safety, scalability, and process control. thieme.de | Microreactor technology. |
| Multicomponent Reactions | Combine three or more reactants in a single operation. | Increased efficiency, atom economy, and reduced synthesis time. tandfonline.com | [3+2] Cycloadditions. tandfonline.comresearchgate.net |
Exploration of New Biological Targets
The pyrrolidine scaffold is a common motif in a vast number of biologically active compounds, and the addition of fluorine can enhance their therapeutic potential. researchgate.netnih.gov While the specific biological activities of this compound are not extensively documented, its structure suggests potential for interaction with a range of biological targets. Future research will likely focus on screening this compound and its derivatives against new and emerging therapeutic targets.
Enzyme Inhibition: Fluorinated molecules often act as potent and selective enzyme inhibitors. mdpi.com The carboxylic acid and difluoro-pyrrolidine moieties could serve as pharmacophores for targeting enzymes such as proteases, kinases, or histone deacetylases (HDACs). mdpi.com For instance, fluorination is a known strategy to improve the potency of HDAC inhibitors in cancer therapy. mdpi.com
Ion Channel and Transporter Modulation: Perfluorinated carboxylic acids have been shown to modulate the activity of amino acid transporters. nih.gov Derivatives of this compound could be investigated for their effects on various transporters and ion channels, which are important targets in neurological and metabolic diseases.
Antimicrobial Agents: The pyrrolidine ring is a core component of many antibacterial and antifungal agents. ekb.egscispace.com The unique electronic properties conferred by the fluorine atoms could lead to the discovery of novel antimicrobial compounds with improved efficacy or mechanisms of action to combat drug-resistant pathogens.
Central Nervous System (CNS) Applications: The pyrrolidine structure is present in many CNS-active drugs. The introduction of fluorine can improve blood-brain barrier permeability, a key requirement for drugs targeting the CNS. chemimpex.com Therefore, derivatives could be explored for activity against neurological and psychiatric disorders.
Integration with Advanced Screening and Design Technologies
Modern drug discovery relies heavily on the integration of computational tools and high-throughput experimental methods to accelerate the identification and optimization of lead compounds. mdpi.com The future exploration of this compound will undoubtedly benefit from these advanced technologies.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. youtube.com By creating a library of derivatives based on the this compound scaffold, researchers can quickly identify "hits" for a wide range of diseases. pnas.org The efficiency of HTS makes it possible to explore the biological potential of this scaffold on an unprecedented scale. youtube.com
Computational and In Silico Design: Molecular modeling, docking studies, and molecular dynamics simulations are powerful tools for predicting how a molecule will interact with a biological target. mdpi.comnih.gov These computational methods can be used to:
Design novel derivatives of this compound with improved binding affinity and selectivity for a specific target. acs.orgnih.gov
Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize compounds with favorable drug-like characteristics. nih.gov
Elucidate the mechanism of action at a molecular level.
DNA-Encoded Libraries (DELs): This technology involves synthesizing vast libraries of compounds, each tagged with a unique DNA barcode. This allows for the simultaneous screening of millions or even billions of molecules against a target protein. Applying DEL technology to synthesize and screen derivatives of the fluorinated pyrrolidine scaffold could rapidly uncover novel biological activities.
| Technology | Application in Research | Potential Outcome |
|---|---|---|
| High-Throughput Screening (HTS) | Testing a large library of derivatives against multiple biological targets. pnas.org | Rapid identification of initial "hit" compounds for various diseases. |
| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a target protein. mdpi.com | Rational design of more potent and selective inhibitors. |
| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of the compound within the target's binding site over time. mdpi.com | Understanding the stability of the ligand-protein complex and guiding optimization. |
| DNA-Encoded Libraries (DELs) | Synthesizing and screening massive combinatorial libraries of compounds. | Discovery of novel and unexpected biological targets and lead compounds. |
Q & A
Q. Table 1. Characterization Data for Analogous Fluorinated Pyrrolidines
| Property | Method | Example Values | Source |
|---|---|---|---|
| Molecular Weight | ESIMS | M+1: 293.2 (for compound 255) | |
| Purity | HPLC | 97.34% (λ = 254 nm) | |
| Melting Point | DSC | 113–115°C (for related acids) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
